2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid
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Overview
Description
2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid is an organic compound that features a methoxyphenyl group, an amino group, a nitro group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid can be achieved through several synthetic routes. One common method involves the nitration of 2-((2-Methoxyphenyl)amino)benzenesulphonic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and sulfonic acid groups, play a crucial role in its reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Methoxyphenyl)amino)benzenesulphonic acid
- 2-((2-Methoxyphenyl)amino)-4-nitrobenzenesulphonic acid
- 2-((2-Methoxyphenyl)amino)-3-nitrobenzenesulphonic acid
Uniqueness
2-((2-Methoxyphenyl)amino)-5-nitrobenzenesulphonic acid is unique due to the specific positioning of its functional groups, which influence its chemical reactivity and potential applications. The presence of both the methoxy and nitro groups on the aromatic ring provides distinct chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
91-27-0 |
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Molecular Formula |
C13H12N2O6S |
Molecular Weight |
324.31 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C13H12N2O6S/c1-21-12-5-3-2-4-10(12)14-11-7-6-9(15(16)17)8-13(11)22(18,19)20/h2-8,14H,1H3,(H,18,19,20) |
InChI Key |
UVZAZEGYBWJOKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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